molecular formula C20H18ClF2N3O2 B14925660 N-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

N-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B14925660
M. Wt: 405.8 g/mol
InChI Key: DGCZISXZYGLDGS-UHFFFAOYSA-N
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Description

N-(2-CHLOROBENZYL)-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROBENZYL)-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction using appropriate phenolic derivatives.

    Final coupling with 2-chlorobenzylamine: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROBENZYL)-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROBENZYL)-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]AMINE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-N-(4-methyl-6-phenyl-2-pyrimidinyl)amine
  • N-(2-Chlorobenzyl)-N-(4-trifluoromethyl-6-phenyl-2-pyrimidinyl)amine
  • N-(2-Chlorobenzyl)-N-(4-difluoromethyl-6-phenyl-2-pyrimidinyl)amine

Uniqueness

N-(2-CHLOROBENZYL)-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl and 3,4-dimethoxyphenyl groups, which may confer specific biological activities and chemical properties. These structural features can influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C20H18ClF2N3O2

Molecular Weight

405.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C20H18ClF2N3O2/c1-27-17-8-7-12(9-18(17)28-2)15-10-16(19(22)23)26-20(25-15)24-11-13-5-3-4-6-14(13)21/h3-10,19H,11H2,1-2H3,(H,24,25,26)

InChI Key

DGCZISXZYGLDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CC=C3Cl)C(F)F)OC

Origin of Product

United States

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